Lithium(1+) ion 4-hydroxy-2-phenylbutanoate
Overview
Description
Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is a chemical compound with the molecular formula C10H13LiO3. It is a lithium salt of 4-hydroxy-2-phenylbutanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate typically involves the neutralization of 4-hydroxy-2-phenylbutanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves the use of large-scale reactors and controlled conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-hydroxy-2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 4-oxo-2-phenylbutanoate.
Reduction: 4-hydroxy-2-phenylbutanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Lithium(1+) ion 4-hydroxy-2-phenylbutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 4-hydroxy-2-phenylbutanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lithium 4-hydroxy-2-phenylbutanoate: A closely related compound with similar properties.
4-hydroxy-2-phenylbutanoic acid: The parent acid of the lithium salt.
2-hydroxy-4-phenylbutanoate esters: Used as precursors for various pharmaceuticals.
Uniqueness
Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is unique due to its specific combination of lithium and 4-hydroxy-2-phenylbutanoate, which imparts distinct chemical and biological properties. Its lithium component can influence neurological functions, making it particularly interesting for medical research .
Properties
IUPAC Name |
lithium;4-hydroxy-2-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRBPOHRKDUDNX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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